molecular formula C17H13FN2O3 B2996946 (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide CAS No. 338393-98-9

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2996946
CAS RN: 338393-98-9
M. Wt: 312.3
InChI Key: GJSREGURKQGSOV-XYOKQWHBSA-N
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Description

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, abbreviated as (E)-CFM, is a small molecule that has recently gained attention as a potential therapeutic agent in the field of medicinal chemistry. This compound has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. In particular, (E)-CFM has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (E)-CFM.

Scientific Research Applications

(E)-CFM has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. These interactions are thought to be responsible for the compound’s pharmacological activities. In particular, (E)-CFM has been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. These activities have been studied in both in vitro and in vivo models, and have been found to be effective in treating a variety of diseases and conditions.

Mechanism of Action

The mechanism of action of (E)-CFM is not yet fully understood. However, it is believed to act via a variety of mechanisms. For example, (E)-CFM has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be responsible for the compound’s anti-inflammatory activity. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is thought to be responsible for its anti-tumor activity. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is thought to be responsible for its anti-microbial activity.
Biochemical and Physiological Effects
(E)-CFM has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory molecules. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is responsible for mediating pain perception. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is responsible for the transmission of electrical signals.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-CFM in laboratory experiments include its high yield of up to 95%, its relatively low cost, and its ability to interact with a variety of biological targets. However, there are also some limitations to using (E)-CFM in laboratory experiments. For example, the compound is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, the compound is not stable in light and air, and can decompose if exposed to these conditions.

Future Directions

The potential applications of (E)-CFM are vast and there are many future directions in which research can be conducted. For example, further research can be done to explore the compound’s interactions with other biological targets, such as enzymes, receptors, and ion channels. In addition, further research can be done to explore the compound’s potential therapeutic applications, such as its ability to treat inflammatory diseases, cancer, and infections. Finally, further research can be done to explore the compound’s potential toxicological effects, as well as its potential for drug-drug interactions.

Synthesis Methods

(E)-CFM can be synthesized via a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an aromatic amine in the presence of an acid catalyst. In the case of (E)-CFM, the aldehyde is 2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide and the aromatic amine is 4-methoxyphenylhydrazine. The reaction proceeds at room temperature in the presence of an acid catalyst, such as p-toluenesulfonic acid. The product of the reaction is (E)-CFM, which can be isolated in a high yield of up to 95%.

properties

IUPAC Name

(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-14-5-2-11(3-6-14)8-12(10-19)17(22)20-16-7-4-13(21)9-15(16)18/h2-9,21H,1H3,(H,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSREGURKQGSOV-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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